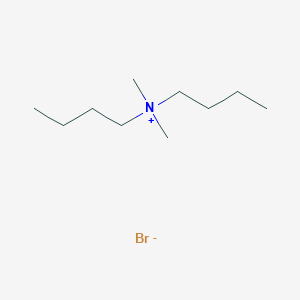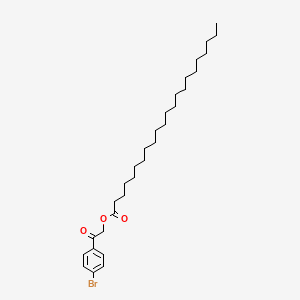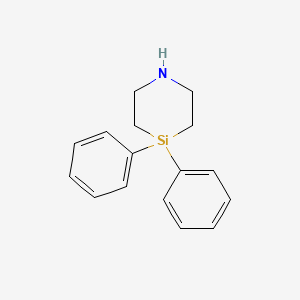
4,4-Diphenyl-1,4-azasilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diphenyl-1,4-azasilinane is an organosilicon compound with the molecular formula C16H19NSi. It is a heterocyclic compound containing silicon and nitrogen atoms within its ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenyl-1,4-azasilinane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylsilane with an amine in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring efficient purification processes to obtain the desired compound in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Diphenyl-1,4-azasilinane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of substituted azasilinanes .
Aplicaciones Científicas De Investigación
4,4-Diphenyl-1,4-azasilinane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and resistance to oxidation
Mecanismo De Acción
The mechanism by which 4,4-Diphenyl-1,4-azasilinane exerts its effects involves interactions with various molecular targets. The silicon and nitrogen atoms within the ring structure can form bonds with other molecules, facilitating reactions that lead to the desired outcomes. The pathways involved often include the formation of intermediate complexes that undergo further transformations to yield the final products .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-1,4-azasilinane: Similar in structure but with methyl groups instead of phenyl groups.
1,3,5-Diazasilinanes: Contain additional nitrogen atoms within the ring structure.
Vinylsilanes: Contain vinyl groups attached to the silicon atom
Uniqueness
4,4-Diphenyl-1,4-azasilinane is unique due to the presence of phenyl groups, which impart specific chemical properties such as increased stability and reactivity under certain conditions. This makes it particularly useful in applications requiring robust and versatile compounds .
Propiedades
Número CAS |
116802-00-7 |
|---|---|
Fórmula molecular |
C16H19NSi |
Peso molecular |
253.41 g/mol |
Nombre IUPAC |
4,4-diphenyl-1,4-azasilinane |
InChI |
InChI=1S/C16H19NSi/c1-3-7-15(8-4-1)18(13-11-17-12-14-18)16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
Clave InChI |
USMARMWJTDPVLT-UHFFFAOYSA-N |
SMILES canónico |
C1C[Si](CCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)
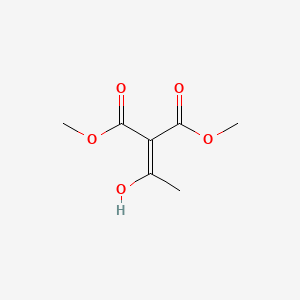
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)
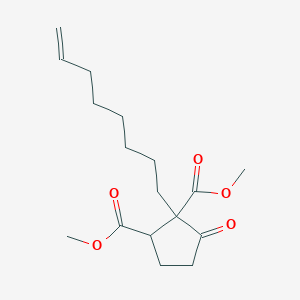


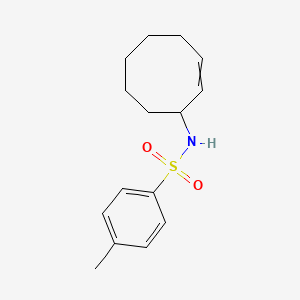
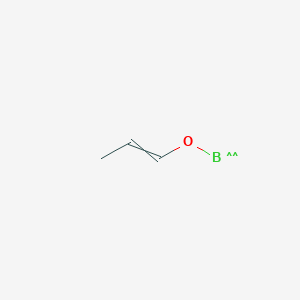
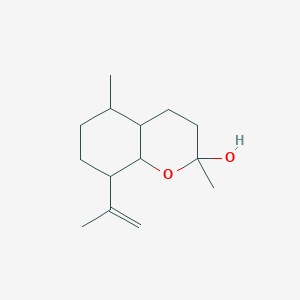
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)
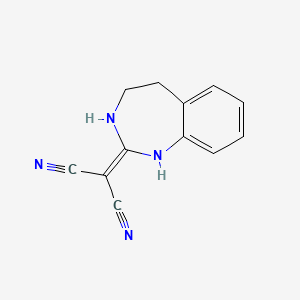
![Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane](/img/structure/B14288994.png)
